REACTION_CXSMILES
|
[CH:1](=[N:3]O)[CH3:2].ClCl.[CH3:7][SH:8].[OH-:9].[Na+:10]>O>[CH3:7][S-:8].[Na+:10].[OH:9][CH2:2][C:1](=[NH:3])[S:8][CH3:7] |f:3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Acetaldoxime
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
mercaptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10-15 minutes at -10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was maintained at -5° to -10° C
|
Type
|
ADDITION
|
Details
|
containing 40 g
|
Type
|
TEMPERATURE
|
Details
|
time period while maintaining the temperature at -10° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an additional 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
Crystaline methyl hydroxythioacetimidate was recovered at -10° C. by filtration
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
25 (± 5) min |
Name
|
|
Type
|
product
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(SC)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |